

GSK 690 Hydrochloride quality control and purity assessment

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Compound of Interest

Compound Name: GSK 690 Hydrochloride

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Technical Support Center: GSK690693 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK690693 Hydrochloride.

Frequently Asked Questions (FAQs)

1. What is GSK690693 Hydrochloride and what is its primary mechanism of action?

GSK690693 Hydrochloride is a potent, ATP-competitive, pan-Akt kinase inhibitor.[1][2][3][4][5] It targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3), a key component of the PI3K/Akt/mTOR signaling pathway that regulates cell survival, proliferation, and metabolism.[2] [3] By inhibiting Akt, GSK690693 can induce apoptosis and inhibit the growth of various tumor cells.[2][5][6]

2. What are the recommended storage and handling conditions for GSK690693 Hydrochloride?

For long-term stability, GSK690693 Hydrochloride powder should be stored at -20°C for up to three years.[4] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[4] For short-term storage of up



to one month, stock solutions can be kept at -20°C.[4][7] It is recommended to prepare working solutions fresh on the day of use.[1]

3. How do I dissolve GSK690693 Hydrochloride?

GSK690693 Hydrochloride is soluble in dimethyl sulfoxide (DMSO) at concentrations of up to 25 mg/mL.[5][8] To aid dissolution, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath.[6] For in vivo studies, formulations in 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water or 5% dextrose have been used.[2]

4. What is the expected purity of GSK690693 Hydrochloride?

Commercial sources typically provide GSK690693 Hydrochloride with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[7][8] It is crucial to verify the purity of each new batch to ensure the reliability of experimental results.

Quality Control and Purity Assessment

Consistent and reliable experimental outcomes depend on the quality and purity of GSK690693 Hydrochloride. Below are key quality control parameters and detailed protocols for their assessment.

Purity Assessment Data

Parameter	Specification	Analytical Method
Purity	≥98%	High-Performance Liquid Chromatography (HPLC)
Identity	Conforms to structure	Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Solubility	≥21 mg/mL	Visual Inspection in DMSO

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)



This protocol outlines a general method for determining the purity of GSK690693 Hydrochloride.

Workflow for HPLC Purity Assessment



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Caption: A simplified workflow for determining the purity of GSK690693 Hydrochloride using HPLC.

Methodology:

- Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for reverse-phase HPLC is a gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.
- Standard Solution Preparation: Accurately weigh and dissolve a reference standard of GSK690693 Hydrochloride in DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Sample Solution Preparation: Prepare a solution of the GSK690693 Hydrochloride batch to be tested at the same concentration as the standard solution.
- HPLC System: Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 5 μm particle size).[9]
- Chromatographic Conditions:
 - Flow rate: 0.4 mL/min[9]
 - Injection volume: 0.5 μL[9]
 - UV detection: 254 nm or 220 nm[9]
 - Column temperature: Room temperature[9]



- Gradient: A typical gradient might run from 10% to 100% acetonitrile over a set time.
- Data Analysis:
 - Inject the standard and sample solutions.
 - Identify the peak corresponding to GSK690693 Hydrochloride based on the retention time of the standard.
 - Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol is for confirming the molecular weight of GSK690693.

Methodology:

- Sample Preparation: Prepare a dilute solution of GSK690693 Hydrochloride in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
- Analysis: Infuse the sample solution into the mass spectrometer.
- Data Interpretation: The expected molecular weight of GSK690693 is 425.48 g/mol .[4] The
 mass spectrum should show a prominent peak corresponding to the protonated molecule
 [M+H]+ at approximately m/z 426.5.

Troubleshooting Guide

Problem 1: Inconsistent or lower than expected potency in cell-based assays.

- Possible Cause 1: Compound Degradation.
 - Troubleshooting: Ensure proper storage of both the powder and stock solutions as recommended (-20°C for powder, -80°C for aliquoted stock solutions).[4] Avoid multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.



- Possible Cause 2: Incorrect Concentration.
 - Troubleshooting: Verify the initial weighing and dilution calculations. Confirm the concentration of your stock solution using a spectrophotometer if a reference extinction coefficient is available.
- Possible Cause 3: Purity Issues.
 - Troubleshooting: Assess the purity of your GSK690693 Hydrochloride batch using HPLC as described in Protocol 1. Impurities can interfere with the compound's activity.

Problem 2: Unexpected off-target effects or cellular toxicity.

- Possible Cause 1: Inhibition of other kinases.
 - Troubleshooting: GSK690693 is known to inhibit other kinases in the AGC kinase family, such as PKA and PKC, as well as AMPK and PAKs, although with lower potency than for Akt.[2][4][5] Be aware of these potential off-target effects when interpreting your data.
 Consider using a more selective Akt inhibitor if these off-target effects are a concern for your specific experimental question.
- Possible Cause 2: High Compound Concentration.
 - Troubleshooting: Perform a dose-response experiment to determine the optimal concentration range for your cell line. High concentrations can lead to non-specific toxicity.
 The IC50 for inhibition of cell proliferation varies between cell lines, ranging from nanomolar to micromolar concentrations.[3][6]

Problem 3: Difficulty in observing inhibition of downstream Akt signaling.

- Possible Cause 1: Insufficient Treatment Time or Concentration.
 - Troubleshooting: Optimize the treatment time and concentration of GSK690693. A timecourse and dose-response experiment is recommended. Inhibition of downstream targets like GSK3β phosphorylation can be observed after a single administration.[2]
- Possible Cause 2: Feedback Activation of Akt.

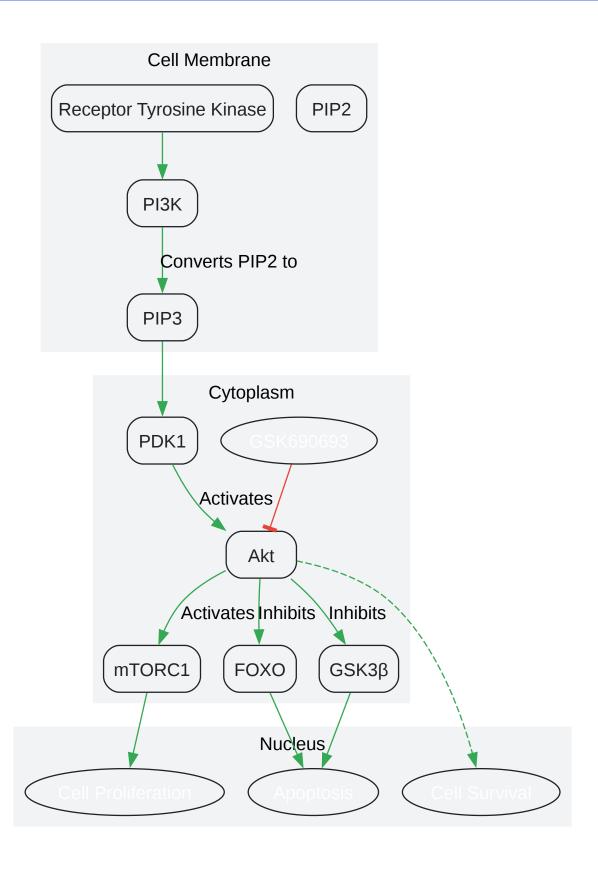


 Troubleshooting: Inhibition of the Akt pathway can sometimes lead to a feedback mechanism that results in increased phosphorylation of Akt itself.[10] It is important to measure the phosphorylation status of downstream Akt substrates like GSK3β, PRAS40, and FOXO proteins to accurately assess the inhibitory effect of GSK690693.[2][11]

Signaling Pathway

GSK690693 Inhibition of the PI3K/Akt Signaling Pathway





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Caption: GSK690693 inhibits Akt, leading to downstream effects on cell proliferation, survival, and apoptosis.

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